Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18272303
InChI: InChI=1S/C10H14N2O2/c1-2-12-5-4-11-10(12)9-8(7-13)3-6-14-9/h4-5,7-9H,2-3,6H2,1H3/t8-,9+/m0/s1
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde

CAS No.:

Cat. No.: VC18272303

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Rac-(2r,3r)-2-(1-ethyl-1h-imidazol-2-yl)oxolane-3-carbaldehyde -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name (2R,3R)-2-(1-ethylimidazol-2-yl)oxolane-3-carbaldehyde
Standard InChI InChI=1S/C10H14N2O2/c1-2-12-5-4-11-10(12)9-8(7-13)3-6-14-9/h4-5,7-9H,2-3,6H2,1H3/t8-,9+/m0/s1
Standard InChI Key BWFLPSFZJMJYHH-DTWKUNHWSA-N
Isomeric SMILES CCN1C=CN=C1[C@H]2[C@@H](CCO2)C=O
Canonical SMILES CCN1C=CN=C1C2C(CCO2)C=O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a five-membered oxolane ring fused to a 1-ethyl-1H-imidazol-2-yl substituent at the 2-position and an aldehyde group at the 3-position. The stereochemistry (2R,3R) indicates specific spatial arrangements of these groups, which influence its reactivity and interactions. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, introduces electron-rich regions capable of hydrogen bonding and π-π stacking, critical for biological interactions.

Oxolane Ring Dynamics

The oxolane ring adopts a puckered conformation, as confirmed by X-ray crystallography in related tetrahydrofuran-based compounds . This conformation stabilizes the molecule through intramolecular hydrogen bonding between the aldehyde oxygen and adjacent hydrogen atoms .

Aldehyde Reactivity

The aldehyde group (CHO-\text{CHO}) at the 3-position serves as a key reactive site, enabling nucleophilic additions, condensations, and redox reactions. This functionality is pivotal for further derivatization in drug discovery .

Spectroscopic and Physical Data

PropertyValueSource
Molecular FormulaC10H14N2O2\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight194.23 g/mol
Predicted LogP-0.35 (similar analogs)
Polar Surface Area64 Ų
Hydrogen Bond Acceptors4

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of Rac-(2R,3R)-2-(1-Ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde typically involves multi-step organic reactions, as outlined below:

Step 1: Imidazole Alkylation
1-Ethylimidazole is alkylated using a halogenated oxolane precursor under basic conditions (e.g., potassium carbonate in dimethylformamide).

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesKey Differences
3-(Methoxymethyl)oxolane-3-carbaldehydeMethoxymethyl substituentLacks imidazole ring
(2R)-2-(1-Ethyl-1H-imidazol-2-yl)oxolane-2-carboxylic acidCarboxylic acid instead of aldehydeAltered reactivity profile

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